![molecular formula C13H21NO5 B2846850 4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2418694-38-7](/img/structure/B2846850.png)
4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid
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Overview
Description
The compound “4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid” is a chemical compound with a specific structure . It is available for purchase from certain suppliers.
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the search results do not provide specific information about the molecular structure of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .Scientific Research Applications
Synthesis Techniques
- 2-Arylsubstituted 5,6-dihydro-4H-1,3-oxazines, a class of compounds closely related to the specified chemical, can be synthesized through the condensation of 3-aminopropanol and carboxylic acids under solvent-free and microwave conditions. This method offers moderate to good yields in short reaction times and compares favorably with classical protocols (Taati, Mamaghani, Mahmoudi, & Loghmanifar, 2009).
Chemical Transformations
- Transition metal- and acid-induced transformations of 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines, a similar compound group, can lead to the creation of pyrroles, nitrones, and 1,4-dicarbonyl compounds. These transformations are important for expanding the range of derivatives obtainable from 1,2-oxazines (Hippeli, Zimmer, & Reissig, 1990).
Potential Medicinal Chemistry Applications
- Synthesis of functionalized amino acid derivatives, including compounds structurally related to the specified chemical, has been explored for designing anticancer agents. Some synthesized compounds exhibited promising cytotoxicity in ovarian and oral cancers, indicating potential utility in cancer treatment (Kumar et al., 2009).
Methodology Development
- An efficient synthesis method for 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a compound similar to the requested chemical, was developed. This seven-step synthesis highlights the potential for developing complex molecules for therapeutic purposes (Guo et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-5-18-10-7-8(11(15)16)6-9(10)14/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYCBUMZNGRMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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